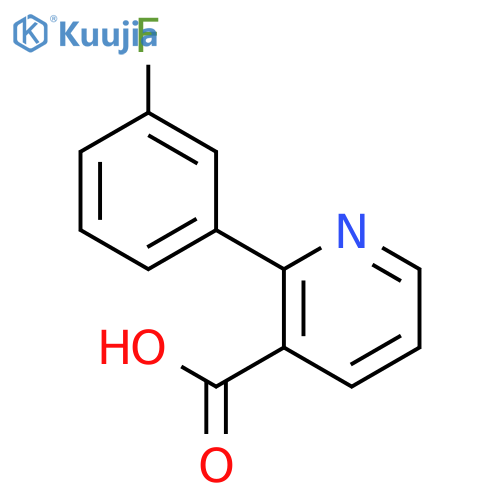Cas no 1214365-08-8 (2-(3-fluorophenyl)pyridine-3-carboxylic acid)
2-(3-フルオロフェニル)ピリジン-3-カルボン酸は、有機合成化学において重要な中間体として利用される化合物です。この化合物は、フッ素原子とピリジン環、カルボキシル基を有するため、高い反応性と多様な修飾可能性を備えています。特に医薬品や農薬の開発において、活性分子の骨格構築に有用です。フッ素原子の導入により、代謝安定性や脂溶性の向上が期待でき、生物活性の最適化に貢献します。また、カルボキシル基はエステル化やアミド結合形成などの官能基変換が容易であり、構造多様化に適しています。高純度での合成が可能で、再現性の高い反応性を示すため、研究開発プロセスにおける信頼性の高い試薬として利用されています。

1214365-08-8 structure
商品名:2-(3-fluorophenyl)pyridine-3-carboxylic acid
CAS番号:1214365-08-8
MF:C12H8FNO2
メガワット:217.195826530457
MDL:MFCD14700036
CID:2617611
PubChem ID:46313113
2-(3-fluorophenyl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-fluorophenyl)pyridine-3-carboxylic acid
- CS-0059791
- AS-61077
- W18151
- 2-(3-FLUOROPHENYL)NICOTINIC ACID
- DTXSID90673409
- 1214365-08-8
- AKOS022305884
- 2-(3-FLUOROPHENYL)NICOTINICACID
- MFCD14700036
-
- MDL: MFCD14700036
- インチ: InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16)
- InChIKey: ORUDTMKJDTXBQF-UHFFFAOYSA-N
- ほほえんだ: C(C=1C=CC=NC1C=2C=C(C=CC2)F)(=O)O
計算された属性
- せいみつぶんしりょう: 217.054
- どういたいしつりょう: 217.054
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 50.2A^2
2-(3-fluorophenyl)pyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D771821-250mg |
2-(3-fluorophenyl)nicotinic acid |
1214365-08-8 | 95% | 250mg |
$185 | 2023-05-17 | |
| Alichem | A029000560-250mg |
2-(3-Fluorophenyl)nicotinic acid |
1214365-08-8 | 95% | 250mg |
$950.60 | 2023-09-04 | |
| Alichem | A029000560-1g |
2-(3-Fluorophenyl)nicotinic acid |
1214365-08-8 | 95% | 1g |
$2837.10 | 2023-09-04 | |
| A2B Chem LLC | AI13940-3mg |
2-(3-Fluorophenyl)nicotinic acid |
1214365-08-8 | 3mg |
$105.00 | 2024-04-20 | ||
| A2B Chem LLC | AI13940-10mg |
2-(3-Fluorophenyl)nicotinic acid |
1214365-08-8 | 10mg |
$135.00 | 2024-04-20 | ||
| 1PlusChem | 1P00HGNO-1mg |
2-(3-fluorophenyl)nicotinic acid |
1214365-08-8 | 1mg |
$169.00 | 2025-02-28 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130431-250mg |
2-(3-Fluorophenyl)nicotinic acid |
1214365-08-8 | 97% | 250mg |
¥887.00 | 2024-08-09 | |
| A2B Chem LLC | AI13940-2mg |
2-(3-Fluorophenyl)nicotinic acid |
1214365-08-8 | 2mg |
$86.00 | 2024-04-20 | ||
| eNovation Chemicals LLC | Y1109831-1g |
2-(3-Fluorophenyl)pyridine-3-carboxylic acid |
1214365-08-8 | 95% | 1g |
$525 | 2024-06-05 | |
| Alichem | A029000560-500mg |
2-(3-Fluorophenyl)nicotinic acid |
1214365-08-8 | 95% | 500mg |
$1735.55 | 2023-09-04 |
2-(3-fluorophenyl)pyridine-3-carboxylic acid 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
1214365-08-8 (2-(3-fluorophenyl)pyridine-3-carboxylic acid) 関連製品
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
